2-Chloro-4-(pyridin-2-yl)benzoic acid
Overview
Description
2-Chloro-4-(pyridin-2-yl)benzoic acid is an organic compound with the molecular formula C₁₂H₈ClNO₂. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a pyridin-2-yl group.
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that the compound’s structure, which includes a pyridine ring and a benzoic acid moiety, may allow it to bind to its targets and exert its effects .
Pharmacokinetics
Benzoic acid derivatives are generally known to be metabolized in the liver and excreted in the urine .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-4-(pyridin-2-yl)benzoic acid . For instance, it is recommended to store the compound in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(pyridin-2-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. For instance, it has been observed to inhibit certain peroxidases, which are enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides. This inhibition can lead to an accumulation of reactive oxygen species, thereby affecting cellular redox balance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By altering the activity of key proteins in this pathway, this compound can induce changes in gene expression that lead to altered cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can bind to the active site of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, its impact on cellular processes becomes more pronounced. High doses of this compound can lead to toxic or adverse effects, such as oxidative stress, inflammation, and cell death. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics. This metabolism can lead to the formation of reactive intermediates that may further interact with cellular components, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its activity and function, as it may accumulate in specific tissues or organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chlorobenzoic acid is reacted with a pyridin-2-ylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent (e.g., dimethylformamide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-Chloro-4-(pyridin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(pyridin-3-yl)benzoic acid
- 2-Chloro-4-(pyridin-4-yl)benzoic acid
- 2-Chloro-3-(pyridin-2-yl)benzoic acid
Uniqueness
2-Chloro-4-(pyridin-2-yl)benzoic acid is unique due to the specific positioning of the chlorine and pyridin-2-yl groups on the benzoic acid ring. This unique structure can influence its reactivity and interaction with other molecules, making it particularly useful in certain chemical and biological applications .
Properties
IUPAC Name |
2-chloro-4-pyridin-2-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-7-8(4-5-9(10)12(15)16)11-3-1-2-6-14-11/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFDLHWFACHDPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739344 | |
Record name | 2-Chloro-4-(pyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904310-61-8 | |
Record name | 2-Chloro-4-(pyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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